molecular formula C21H30O B602011 Levonorgestrel Impurity D CAS No. 32419-58-2

Levonorgestrel Impurity D

カタログ番号 B602011
CAS番号: 32419-58-2
分子量: 298.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levonorgestrel Impurity D, also known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a chemical compound related to Levonorgestrel .


Chemical Reactions Analysis

While specific chemical reactions involving Levonorgestrel Impurity D are not detailed in the available literature, it’s known that Levonorgestrel and its related compounds can undergo various reactions under different conditions .

科学的研究の応用

1. Analytical Method Development and Validation

  • Application Summary: This study aimed to develop and validate a new method for the determination of Assay and Content Uniformity of Levonorgestrel by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • Methods: The method involved the use of RP-HPLC with acetonitrile as a mobile phase and a detection wavelength of 242 nm . A C8 column was used for the analysis .
  • Results: The method was successfully developed and validated according to International Conference on Harmonization (ICH) guidelines and USP Guidelines . The method was found to be simple, precise, specific, and accurate .

2. Levonorgestrel in Contraception

  • Application Summary: Levonorgestrel is used in contraception, and its effect on oviduct ciliary beating has been studied .
  • Results: The study found that Levonorgestrel reduces ciliary motility, which could potentially increase the risk of tubal pregnancy following failure of Levonorgestrel-induced emergency contraception .

3. Intradermal Administration of Contraceptives

  • Application Summary: This study evaluates an in vitro release (IVR) medium and a medium supplemented with ex vivo human skin homogenate (SH) as potential laboratory models to investigate the dermal release characteristics of Levonorgestrel (LNG), a hormonal contraceptive .
  • Methods: The study provides details of an accompanying novel two-step liquid–liquid drug extraction procedure and sensitive reversed-phase HPLC–UV assay .
  • Results: The extraction efficiency of LNG was 91.7±3.06% from IVR medium and 84.6±1.6% from the medium supplemented with SH . The HPLC–UV methodology had a limit of quantification of 0.005 µg/mL and linearity between 0.005 and 25 µg/mL .

4. Impact of Levonorgestrel-Releasing Intrauterine System

  • Application Summary: The levonorgestrel-releasing intrauterine system (LNG-IUS) has had a wide-ranging impact on society, including decreasing the need for abortion, reducing the number of surgical sterilisation procedures performed, as well as reducing the number of hysterectomies carried out for issues such as heavy menstrual bleeding (HMB) .
  • Results: In the context of the COVID-19 pandemic, Mirena can provide a treatment option for women with gynaecological issues such as HMB without organic pathology, minimising exposure to the hospital environment and reducing waiting times for surgical appointments .

5. Adverse Effects of Levonorgestrel Emergency Oral Contraceptive

  • Application Summary: This study is a systematic review and meta-analysis of the adverse effects of Levonorgestrel when used as an emergency oral contraceptive .
  • Results: The study provides a comprehensive overview of the potential adverse effects of Levonorgestrel when used in this manner .

6. Controlling Levonorgestrel Binding and Release

  • Application Summary: This research focuses on understanding and overcoming the Levonorgestrel binding phenomenon which is critical for the ongoing development of a number of drug delivery products .
  • Results: The study provides insights into controlling the binding and release of Levonorgestrel from drug delivery systems .

将来の方向性

Further studies are needed to define the impact of Levonorgestrel and its impurities on various aspects, such as its potential preventive role in ovarian cancer . Additionally, more research is needed to understand the properties and effects of Levonorgestrel Impurity D.

特性

IUPAC Name

(8R,10R,13S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17?,18+,19?,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXKGWYLIJQEBP-TXCAMPLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3[C@H](C1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levonorgestrel Impurity D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonorgestrel Impurity D
Reactant of Route 2
Reactant of Route 2
Levonorgestrel Impurity D
Reactant of Route 3
Levonorgestrel Impurity D
Reactant of Route 4
Levonorgestrel Impurity D
Reactant of Route 5
Reactant of Route 5
Levonorgestrel Impurity D
Reactant of Route 6
Levonorgestrel Impurity D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。